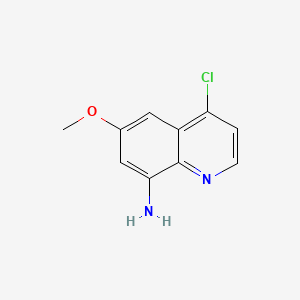

4-Chloro-6-methoxyquinolin-8-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-6-methoxyquinolin-8-amine is a chemical compound with the molecular formula C10H9ClN2O and a molecular weight of 208.64 . It is used in research and can be purchased from various chemical suppliers .

Synthesis Analysis

The synthesis of 4-Chloro-6-methoxyquinolin-8-amine and similar compounds often involves complex organic chemistry reactions. For instance, one study prepared a series of compounds from 6-methoxyquinolin-8-amine or its N-(2-aminoethyl) analogue via Ugi-azide reaction . Other synthesis protocols involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

The molecular structure of 4-Chloro-6-methoxyquinolin-8-amine consists of a quinoline ring with a chlorine atom at the 4th position and a methoxy group at the 6th position .Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-6-methoxyquinolin-8-amine are complex and can involve various intermediates. Electroanalytical tools can be used to study these redox-active intermediates .Physical And Chemical Properties Analysis

4-Chloro-6-methoxyquinolin-8-amine is a solid compound that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

4-Chloro-6-methoxyquinolin-8-amine: has been identified as a core structure in the development of compounds with anticancer properties. Its ability to interfere with cellular signaling pathways makes it a valuable candidate for the synthesis of new anticancer agents. Researchers are exploring its efficacy against various cancer cell lines, aiming to understand its mechanism of action and potential as a therapeutic agent .

Antioxidant Properties

The compound’s structural framework allows for the scavenging of free radicals, which is crucial in the prevention of oxidative stress-related diseases. Its antioxidant activity is being studied for the development of treatments that could protect cells from damage caused by oxidative stress .

Anti-Inflammatory Uses

Inflammation is a common pathway in many diseases, and 4-Chloro-6-methoxyquinolin-8-amine is being researched for its anti-inflammatory effects. By modulating inflammatory mediators, it could be used to treat conditions like arthritis and other chronic inflammatory disorders .

Antimalarial Applications

Quinoline derivatives have a long history of use in antimalarial drugs. The specific structure of 4-Chloro-6-methoxyquinolin-8-amine is being investigated for its potential to inhibit the life cycle of malaria-causing parasites, offering a pathway to new antimalarial therapies .

Anti-SARS-CoV-2 Potential

Given the global impact of COVID-19, there is a significant interest in finding effective treatments4-Chloro-6-methoxyquinolin-8-amine has shown promise in inhibiting SARS-CoV-2 replication, which could lead to the development of novel antiviral drugs to combat coronavirus infections .

Antituberculosis Activity

Tuberculosis remains a major global health challenge. The compound’s ability to act against mycobacterial strains is being explored, with the aim of creating more effective and less toxic treatments for tuberculosis .

Antimicrobial Effects

The broad-spectrum antimicrobial activity of 4-Chloro-6-methoxyquinolin-8-amine makes it a candidate for the development of new antibiotics. Its effectiveness against resistant bacterial strains is particularly of interest in the ongoing fight against antibiotic resistance .

Cardiovascular Research

Quinoline derivatives are also being studied for their cardiovascular effects4-Chloro-6-methoxyquinolin-8-amine may have potential applications in treating cardiovascular diseases by affecting vascular smooth muscle cells and influencing blood pressure regulation .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that similar compounds, such as 4-aminoquinolines, have been used for the control and eradication of malaria .

Mode of Action

It is suggested that similar compounds, such as chloroquine, inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, killing the parasite .

Biochemical Pathways

It is known that similar compounds, such as 4-aminoquinolines, have a multi-factorial mechanism of action, including the ability to target lipids, inhibit the formation of haemozoin, and generate reactive oxygen species .

Result of Action

It is suggested that similar compounds, such as chloroquine, result in the accumulation of toxic heme in malarial trophozoites, leading to their death .

Action Environment

It is known that similar compounds, such as 4-aminoquinolines, have been used effectively in various environments for the control and eradication of malaria .

Eigenschaften

IUPAC Name |

4-chloro-6-methoxyquinolin-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-14-6-4-7-8(11)2-3-13-10(7)9(12)5-6/h2-5H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDMFIRZHADDJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C(=C1)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(3-fluorophenyl)methyl]acetamide](/img/structure/B2593440.png)

![Ethyl 5-[(2,6-difluorobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2593443.png)

![5-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]pyridine-3-carboxamide](/img/structure/B2593445.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile](/img/structure/B2593446.png)

![N-[3-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide](/img/structure/B2593452.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/no-structure.png)